
3-Phenoxytoluene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxytoluene can be synthesized through the catalytic condensation of m-cresol and chlorobenzene in the presence of potassium hydroxide. The reaction proceeds as follows:
- m-Cresol is converted to phenol potassium by reacting with potassium hydroxide.
- The phenol potassium is then catalytically condensed with chlorobenzene to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of aluminum or aluminum phenoxide as a catalyst. The process includes heating an aromatic hydroxy compound with aluminum or an aluminum phenoxide forming compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxybenzaldehyde.
Reduction: Reduction reactions can convert it into phenoxybenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Phenoxybenzaldehyde
Reduction: Phenoxybenzyl alcohol
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Synthesis
1. Intermediate for Insecticides
3-Phenoxytoluene serves as a crucial intermediate in the synthesis of several synthetic pyrethroids, including Fenvalerate, Cypermethrin, and Deltamethrin. These compounds are widely used as insecticides in agriculture. The oxidation of this compound can yield 3-phenoxybenzaldehyde, which is further processed into these insecticides. A notable method involves the single-step oxidation of this compound using molecular oxygen in the presence of specific catalysts, achieving selectivity for the aldehyde product .
2. Oxidation Processes
The oxidation process of this compound has been optimized using various catalysts. For instance, a study demonstrated the use of a titanium-vanadium-molybdenum phosphate catalyst that operates effectively at temperatures between 300°C and 500°C. This method yielded a conversion rate of approximately 21% with a selectivity of 75% towards 3-phenoxybenzaldehyde .
Polymer Science
1. Hole-Transporting Materials
this compound has been explored as a component in polymeric materials for organic light-emitting diodes (OLEDs). Its role as a hole-transporting material is significant; it has been integrated into polymers to enhance their optoelectronic properties. Research indicates that when used in thin films, it contributes to improved stability and performance of OLED devices .
2. Solvent Exposure Studies
Recent studies have examined the effects of this compound exposure on polymer thin films. These investigations focus on how the compound interacts with various polymer matrices, influencing their mechanical properties and stability under different environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-phenoxytoluene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be metabolized by specific bacterial enzymes, leading to the formation of hydroxylated derivatives . These metabolic pathways are crucial for understanding its biodegradation and environmental impact.
Comparison with Similar Compounds
- Phenoxybenzaldehyde
- Phenoxybenzyl alcohol
- Phenoxybenzoic acid
- Permethrin
Uniqueness: 3-Phenoxytoluene is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of various pesticides and fungicides. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Biological Activity
3-Phenoxytoluene is an organic compound with the molecular formula C₁₃H₁₂O, recognized for its various biological activities and applications in synthetic chemistry. This article explores its biological activity, including enzymatic interactions, potential applications in drug metabolism, and its role as a probe compound in research.
- Molecular Formula : C₁₃H₁₂O
- Molecular Weight : 184.24 g/mol
- Appearance : Colorless to light yellow clear liquid
- Boiling Point : 272 °C
- Specific Gravity : 1.05
Biological Activity Overview
This compound has been studied for its interaction with various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. It has been shown to act as a substrate for certain P450 variants, demonstrating its potential utility in biocatalysis.
Enzymatic Interactions
A significant study examined the hydroxylation activity of this compound using cytochrome P450 BM3 variants. The research indicated that specific mutations in the enzyme could enhance its ability to hydroxylate this compound. For instance, the F275S mutation conferred activity on the 5H6 parent enzyme but resulted in decreased thermal stability (ΔT50 = -7°C) .
Enzyme Variant | Activity on this compound | Stability Change (ΔT50) |
---|---|---|
5H6 | Yes | -7°C |
21B3 | No | Not applicable |
This finding highlights the balance between enzyme stability and activity, suggesting that engineered variants can be tailored for specific substrates like this compound.
Applications in Research
This compound serves as a valuable probe compound in studies of lignin depolymerization and hydrogenolysis mechanisms. In one study, it was used to investigate the cleavage of C–O linkages under hydrogenolytic conditions. The results demonstrated that this compound preferentially undergoes hydrogenolysis at specific carbon sites, leading to the formation of intermediate products such as benzene and toluene .
Hydrogenolysis Mechanism
The hydrogenolysis pathway for this compound was characterized by selective cleavage of α-C–O linkages, resulting in:
Product | Yield (%) |
---|---|
Toluene | 88.0 |
Phenol | Variable |
Benzene | 20.3 |
This process illustrates the compound's utility in understanding complex biochemical reactions and its potential role as an intermediate in synthetic pathways.
Case Studies
- Cytochrome P450 BM3 Variants : Research involving various mutants of cytochrome P450 BM3 demonstrated that specific substitutions could enhance the enzyme's ability to hydroxylate substrates like this compound while affecting thermal stability .
- Lignin Depolymerization : The use of this compound in studies on lignin degradation has provided insights into efficient methods for biomass conversion, showcasing its relevance in renewable energy research .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 3-Phenoxytoluene, and how should researchers interpret key spectral data?
- Methodological Answer : Use a combination of GC-MS (for purity assessment and molecular weight confirmation) and NMR spectroscopy (¹H and ¹³C) to identify structural features. The aromatic proton signals in the δ 6.5–7.5 ppm range (¹H NMR) and the ether linkage (C-O-C) at ~120–125 ppm (¹³C NMR) are critical markers. Cross-reference spectral data with literature reports to validate assignments .
Q. What are the primary synthetic routes for this compound, and what factors influence yield and purity in laboratory settings?
- Methodological Answer : The Ullmann coupling reaction between 3-bromotoluene and phenol derivatives is a common synthesis route. Key factors include:
- Catalyst selection (e.g., CuI for coupling efficiency).
- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (optimize between 120–150°C to avoid decomposition).
Purity is improved via fractional distillation (bp 271–273°C) .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer : Due to its flammability (bp >250°C) and potential toxicity, use fume hoods for volatile handling, wear nitrile gloves, and store at room temperature away from oxidizers. Refer to SDS guidelines for spill management and disposal (e.g., absorb with inert material like vermiculite) .
Advanced Research Questions
Q. How can researchers design experiments to optimize the oxidation of this compound to 3-Phenoxybenzaldehyde while minimizing by-product formation?
- Methodological Answer :
- Catalyst Screening : Test cobalt(II) acetate under O₂ flow (1–2 atm) at 80–100°C. Monitor reaction progress via TLC or HPLC to detect intermediates like 3-phenoxybenzyl alcohol.
- By-Product Mitigation : Introduce radical inhibitors (e.g., BHT) to suppress over-oxidation to 3-phenoxybenzoic acid. Optimize reaction time (<6 hours) to limit acid formation .
Q. What methodologies are recommended for resolving contradictions in reported oxidation yields of this compound across studies?
- Methodological Answer : Conduct a systematic reproducibility study comparing variables:
- Catalyst loading (e.g., 0.5–5 mol% Co(OAc)₂).
- Solvent effects (acetonitrile vs. acetic acid).
- Oxygen pressure (1–5 atm).
Use ANOVA to statistically analyze yield variability and identify critical parameters. Cross-validate findings with kinetic studies (e.g., Arrhenius plots) .
Q. How should researchers approach the identification and quantification of trace impurities in this compound samples using advanced chromatographic techniques?
- Methodological Answer : Employ HPLC-PDA with a C18 column (acetonitrile/water gradient) to separate impurities. For quantification, calibrate against reference standards (e.g., 3-phenoxybenzyl alcohol). Use LC-MS/MS for structural elucidation of unknown peaks. Report limits of detection (LOD) and quantification (LOQ) .
Q. What are the critical considerations for ensuring reproducibility in benzylic hydrogen oxidation reactions involving this compound?
- Methodological Answer : Standardize:
- Reagent Purity : Use freshly distilled solvents and ≥98% pure substrates (verified by GC).
- Catalyst Activation : Pre-dry Co(OAc)₂ at 110°C to remove hydration water.
- Oxygen Flow Rate : Maintain 10–15 mL/min via mass flow controller.
Document all parameters in a detailed SOP for cross-lab validation .
Q. How can isotopic labeling studies clarify the mechanistic pathway of this compound oxidation?
- Methodological Answer : Synthesize deuterated this compound (C₆D₅-O-C₆H₄-CD₃) to track hydrogen abstraction sites. Use GC-IRMS to analyze isotopic distribution in products. Compare kinetic isotope effects (KIE) to distinguish radical vs. ionic mechanisms .
Q. Data Analysis & Research Design
Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound derivatives?
- Methodological Answer : Apply multivariate regression to correlate reaction parameters (temperature, catalyst loading) with yield outcomes. Use principal component analysis (PCA) to identify outlier experiments. Report confidence intervals (95%) for mean yield values .
Q. How should researchers structure appendices to support reproducibility in publications on this compound chemistry?
- Methodological Answer : Include:
- Raw Data Tables : NMR/GC peak integrations, reaction condition permutations.
- Instrument Calibration Logs : Detector sensitivity thresholds, column specifications.
- Error Analysis : Detailed uncertainty calculations for yields and purity.
Reference appendices in the main text to maintain readability .
Properties
IUPAC Name |
1-methyl-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDONPJKEOAWFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027537 | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-14-9 | |
Record name | 3-Phenoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3586-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl m-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENOXYTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZI1Z67WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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